molecular formula C16H18ClN5O B2805698 N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1797288-97-1

N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2805698
CAS No.: 1797288-97-1
M. Wt: 331.8
InChI Key: TVLYHFZLXWQXBT-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine carboxamide core. This scaffold is recognized in medicinal chemistry for its potential to interact with various biological targets, particularly in the central nervous system. Piperazine carboxamides are a versatile pharmacophore in drug discovery, often investigated for their activity as TRPV1 antagonists, which are relevant for pain and inflammation research . The molecular structure combines a 2-chlorophenyl group and a 5-methylpyrimidinyl moiety linked through the piperazine ring, a design that may enhance hydrophobic interactions with protein targets . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological tool for probing biological pathways and structure-activity relationships (SAR). The exact mechanism of action, physicochemical properties, and primary research applications require further investigation. Handling of this compound should be conducted by trained professionals in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c1-12-10-18-11-19-15(12)21-6-8-22(9-7-21)16(23)20-14-5-3-2-4-13(14)17/h2-5,10-11H,6-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLYHFZLXWQXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 2-chlorophenyl group and a 5-methylpyrimidin-4-yl moiety. Its chemical structure can be represented as follows:

C15H17ClN4O\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, showing promising results.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis through p53 pathway
A549 (Lung Cancer)1.20Inhibition of cell proliferation
SKOV-3 (Ovarian Cancer)2.41Cell cycle arrest at G0-G1 phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, the compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells, suggesting significant potency in inducing apoptosis through the activation of the p53 pathway .

The biological activity of this compound has been linked to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways, particularly through the upregulation of p53 and subsequent caspase activation, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G0-G1 phase, effectively preventing cancer cells from proliferating .
  • Inhibition of Proliferation : The compound inhibits key signaling pathways involved in cell proliferation, which is crucial for tumor growth and metastasis .

Study 1: In Vitro Evaluation

A study conducted on various human cancer cell lines demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, confirming its potential as an anticancer agent .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The results indicated strong hydrophobic interactions with amino acid residues critical for receptor activation, similar to known anticancer drugs such as Tamoxifen .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the carboxamide group is a key reaction pathway:

Reaction TypeConditionsProducts
Acidic hydrolysis HCl, H2SO4, 80–85°C Corresponding carboxylic acid
Alkaline hydrolysis NaOH, KOH, elevated temperaturesSodium/potassium carboxylate salts

The reaction typically requires acidic or basic conditions to cleave the amide bond. Acidic hydrolysis is preferred for selective cleavage, while alkaline conditions may lead to side reactions (e.g., deprotonation of aromatic rings) .

Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring undergoes diverse substitution reactions:

  • Electrophilic substitution : The 5-methyl group directs electrophiles to adjacent positions. Reactions include nitration, halogenation, or acylation.

  • Metathesis : Cross-coupling reactions (e.g., Suzuki, Heck) can replace halide groups with aryl or alkenyl moieties .

  • Nucleophilic aromatic substitution : Electron-deficient pyrimidine rings react with nucleophiles (e.g., amines, alkoxides) at activated positions .

Oxidation Reactions

Oxidation of the 5-methyl group on the pyrimidine ring is feasible:

  • SeO₂ oxidation : Conversion of methyl groups to ketones under thermal conditions (e.g., 100°C in pyridine) .

  • Peracid oxidation : Epoxidation or hydroxylation of alkyl chains, though less commonly reported for pyrimidine derivatives.

Amide Bond Reactivity

The carboxamide group participates in several transformations:

Reaction TypeReagents/ConditionsProducts
Alkylation Alkyl halides, bases (e.g., K2CO3)N-alkylated carboxamide
Cyclization Carbodiimides, heatHeterocyclic amides (e.g., imides)
Hydrogenolysis H2, Pd/C catalystCorresponding amine

Amide bond stability is influenced by steric hindrance and electronic effects. Pyridine or TEA are often used to deprotonate the amide for subsequent reactions .

Piperazine Ring Reactivity

The piperazine ring undergoes alkylation, acylation, or cross-coupling:

Reaction TypeReagents/ConditionsProducts
Quaternization Alkylating agents (e.g., MeI)Piperazinium salts
N-oxidation H2O2, acidsN-oxide derivatives
Cross-coupling Grignard reagents, Pd catalystsSubstituted piperazines

Structural Characterization

Analytical techniques for reaction monitoring and characterization include:

  • NMR spectroscopy : Proton and carbon NMR to track amide cleavage, substitution patterns, and ring modifications .

  • HPLC : Quantification of reaction yields and purity.

  • Mass spectrometry : Confirmation of molecular weight and fragmentation patterns.

Comparison with Similar Compounds

Core Scaffold Variations

  • N-(2-Chlorophenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-yl)Methyl)Piperazine-1-Carboxamide (A4, ) Substituent: A quinazolinone-methyl group replaces the 5-methylpyrimidin-4-yl group. However, this increases molecular weight (MW) and may reduce solubility compared to the target compound’s pyrimidine group. Yield: 45.2% (lower than some pyrimidine derivatives in ) .
  • N-(4-Tert-Butylphenyl)-4-(3-Chloropyridin-2-yl)Piperazine-1-Carboxamide (BCTC, )

    • Substituent : A 3-chloropyridin-2-yl group and a bulky tert-butylphenyl group.
    • Impact : The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration (relevant for TRPV1 antagonism). The pyridine ring’s electron-deficient nature contrasts with the pyrimidine’s dual nitrogen atoms, altering electronic interactions .

Pyrimidine vs. Other Heterocycles

  • 2-(4-Phenylpiperazin-1-yl)Pyrimidine-5-Carboxamide Derivatives () Substituent: Trifluoromethyl (13a), nitro (13b), and cyano (13c) groups on the phenyl ring. Impact: The trifluoromethyl group in 13a increases metabolic stability and logP compared to the target compound’s methyl group. Nitro and cyano groups introduce polarity, affecting solubility and binding kinetics .

Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Functional Groups
Target Compound 5-Methylpyrimidin-4-yl Not reported Not reported ~350 (estimated) Chlorophenyl, pyrimidine
A4 () Quinazolinone-methyl 197.9–199.6 45.2 ~440 Chlorophenyl, quinazolinone
13a () Trifluoromethylphenyl 165.4–167.9 58 657.24 Trifluoromethyl, morpholine
BCTC () 3-Chloropyridin-2-yl, tert-butyl Not reported Not reported 359.87 Chloropyridine, tert-butyl

Key Observations :

  • The quinazolinone derivative (A4) has a higher melting point, suggesting greater crystallinity due to hydrogen-bonding interactions .
  • Trifluoromethyl-substituted compounds (e.g., 13a) exhibit moderate melting points, balancing lipophilicity and solubility .

Enzyme Inhibition

  • N-(2-Chlorophenyl)-4-(1H-Indol-4-yl)Piperazine-1-Carboxamide (): Activity: IC50 = 100,000 nM for aspartate aminotransferase, indicating weak inhibition. The indole group’s planar structure may limit binding efficiency compared to the target compound’s pyrimidine .

TRPV1 Antagonism

  • BCTC () : A potent TRPV1 antagonist with a urea core. The target compound’s carboxamide group may mimic urea’s hydrogen-bonding capacity, but the absence of a tert-butyl group could reduce CNS penetration .

Antimicrobial and Anticancer Potential

  • ML267 () : A piperazine carbothioamide with a pyridinyl substituent, showing bacterial growth inhibition. The thioamide group enhances metal-binding capacity, unlike the target compound’s carboxamide .
  • Amuvatinib Derivatives () : Pyrimidine-piperazine hybrids exhibit mitochondrial toxicity under glucose starvation. The target compound’s methyl group may modulate similar pathways .

Q & A

Basic: What are the key considerations for synthesizing N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide with high purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

  • Precursor selection : Use commercially available piperazine derivatives and substituted pyrimidines.
  • Optimized reaction conditions : Control temperature (e.g., 60–80°C for amide bond formation) and solvent choice (e.g., dichloromethane or ethanol) to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.
  • Characterization : Confirm purity via HPLC (>98%) and structural integrity via 1^1H/13^13C NMR (e.g., δ 8.82 ppm for pyrimidine protons) and high-resolution mass spectrometry (e.g., ESI-MS) .

Basic: How can researchers validate the structural identity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR spectroscopy : Assign peaks for distinct groups (e.g., pyrimidine protons at δ 8.80–8.91 ppm, piperazine carbons at δ 50–55 ppm) .
  • X-ray crystallography : Resolve crystal structure (monoclinic, space group P21/cP2_1/c, unit cell parameters a=9.992a=9.992 Å, b=9.978b=9.978 Å) for absolute configuration confirmation .
  • Mass spectrometry : Match observed [M+H]+^+ peaks with theoretical values (e.g., 657.2398 for derivatives) .

Advanced: How to resolve contradictions in bioactivity data across different studies?

Methodological Answer:
Discrepancies may arise from impurities, assay conditions, or target selectivity. Mitigation strategies include:

  • Reproducibility checks : Replicate synthesis and bioassays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., IC50_{50} measurements) with cellular viability tests (e.g., MTT assays) to confirm target engagement .
  • Meta-analysis : Compare structural analogs (e.g., pyrimidine vs. pyridazine substitutions) to identify activity cliffs .

Advanced: What computational methods are suitable for predicting this compound’s binding modes?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Parameterize force fields for halogen bonds (Cl-phenyl group) and π-π stacking (pyrimidine ring) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energies (MM-PBSA/GBSA) .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl groups on pyrimidine) with bioactivity data from analogs .

Basic: What in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement (e.g., 3^3H-labeled antagonists for dopamine D2/D3 receptors) .
  • Enzyme inhibition : Measure IC50_{50} against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or Alamar Blue, with EC50_{50} determination .

Advanced: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratios, catalyst loading) to identify critical factors. For example, triethylamine (2.5 eq.) improves coupling yields by 15% .
  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of carboxamide) and enhances reproducibility .
  • In-line analytics : Use FTIR or ReactIR to monitor intermediate formation in real time .

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the piperazine nitrogen .
  • Formulation : Use co-solvents (DMSO ≤0.1%) or nanocarriers (liposomes, PEGylation) .
  • Structural modification : Replace the chlorophenyl group with hydrophilic substituents (e.g., morpholine) while retaining activity .

Basic: How to assess metabolic stability in early drug development?

Methodological Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS. Calculate t1/2t_{1/2} and intrinsic clearance .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates .

Advanced: What mechanistic studies elucidate its neuropharmacological potential?

Methodological Answer:

  • Electrophysiology : Patch-clamp recordings in neurons to assess modulation of ion channels (e.g., GABAA_A) .
  • Behavioral models : Test in rodent models of depression (e.g., forced swim test) with dose-response profiling .
  • Biomarker analysis : Measure neurotransmitter levels (e.g., serotonin, dopamine) via microdialysis/HPLC .

Advanced: How to troubleshoot inconsistent NMR spectra during characterization?

Methodological Answer:

  • Dynamic effects : Variable-temperature NMR (25–60°C) to resolve broadening from conformational exchange .
  • Isotopic labeling : Synthesize 13^13C-labeled analogs to assign overlapping carbons .
  • 2D techniques : Use HSQC and HMBC to correlate ambiguous proton and carbon signals .

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